molecular formula C12H10N2O3 B8775018 7-Acetamido-2-methylquinoline-5,8-dione CAS No. 151418-46-1

7-Acetamido-2-methylquinoline-5,8-dione

Cat. No. B8775018
CAS RN: 151418-46-1
M. Wt: 230.22 g/mol
InChI Key: UZRKHXBGSOMEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Acetamido-2-methylquinoline-5,8-dione is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Acetamido-2-methylquinoline-5,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Acetamido-2-methylquinoline-5,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

151418-46-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-(2-methyl-5,8-dioxoquinolin-7-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-6-3-4-8-10(16)5-9(14-7(2)15)12(17)11(8)13-6/h3-5H,1-2H3,(H,14,15)

InChI Key

UZRKHXBGSOMEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(C2=O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared by the oxidation of the corresponding acylamido with potassium dichromate in glacial acetic acid. Into a 1000 ml Erlenmeyer flask, 240 ml of glacial acetic acid, and 5,7-diacetamido-2-methyl-8-acetoxyquinoline (31) (prepared as described in Example 31) (6.3 g, 2.0 mmol) were added. To the resulting suspension, a solution of potassium dichromate (17.64 g) in 200 ml of water was added. This black solution was magnetically stirred at room temperature for 20-24 hours. The solution was then poured into 900 ml of water and extracted with dichloromethane (5×200 ml). The organic extracts were washed with a solution of 5% sodium carbonate in a saturated salt solution (3×300 ml). The organic layer was dried overnight with anhydrous magnesium sulfate. The magnesium sulfate was filtered off, and the solvent was evaporated to leave an orange/yellow solid. The solid 7-acetamino-2-methylquinoline-5,8-dione (27) was dried overnight under vacuum. 2.6 g of product was obtained for a yield of 56%.
[Compound]
Name
acylamido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.64 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
5,7-diacetamido-2-methyl-8-acetoxyquinoline
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
solvent
Reaction Step Four
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.